2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol, is a compound notable for its structural complexity and potential applications in medicinal chemistry. It features a piperazine moiety linked to an acetic acid group, with a 9H-fluoren-9-ylmethoxycarbonyl group that enhances its lipophilicity and stability. The compound is classified under the CAS number 180576-05-0 and is recognized for its unique properties that make it suitable for various biological and chemical applications .
The molecule contains a piperazine ring, a common functional group in various pharmaceuticals and drug candidates. The presence of a carboxylic acid group further enhances its potential as a building block for more complex organic molecules. Research in this area might involve using 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid as a starting material for synthesizing novel bioactive compounds.
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a well-established protecting group in organic chemistry, particularly in solid-phase peptide synthesis. This suggests that 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid could be useful as a temporary protecting group for piperazine derivatives during chemical synthesis [].
These reactions are essential for synthesizing analogs or derivatives that may exhibit different pharmacological profiles.
The biological activity of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit activity as:
Research indicates that modifications to the piperazine ring or the acetic acid side chain can significantly influence the activity profile, making this compound a candidate for further investigation in drug development .
Several synthesis methods have been proposed for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid:
These methods highlight the versatility in synthesizing this compound and its derivatives .
The applications of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid are diverse:
Its unique structure positions it as a valuable compound in medicinal chemistry research .
Interaction studies involving 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid focus on its binding affinity and efficacy concerning various biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Fmoc-1-piperazineacetic acid | 0.96 | Contains a Fmoc protecting group; used in peptide synthesis |
(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate | 0.90 | Features an oxo group which may alter reactivity |
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride | 0.88 | A hydrochloride salt form; may have different solubility properties |
4-Fmoc-Piperazine-2-(R)-carboxylic acid | 0.87 | Contains an Fmoc group; used in peptide coupling reactions |
These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, particularly its potential as a versatile building block in medicinal chemistry .
Irritant